REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][N:3]=1.Cl[CH2:13][C:14](=O)[CH3:15]>C(O)C>[CH3:15][C:14]1[N:1]=[C:2]2[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]2[CH:13]=1
|
Name
|
|
Quantity
|
510 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
620 mg
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
After the solvent was removed
|
Type
|
ADDITION
|
Details
|
ethanol (5 ml) and water (5 ml) was added to the residue
|
Type
|
ADDITION
|
Details
|
To the solution containing methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate
|
Type
|
ADDITION
|
Details
|
was added sodium hydroxide (536 mg)
|
Type
|
CUSTOM
|
Details
|
Ethanol was evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting crystal was collected
|
Type
|
ADDITION
|
Details
|
A suspension of the obtained crystal in water (3 ml)
|
Type
|
CUSTOM
|
Details
|
the residual crystal was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C2N(C=C(C=C2)C(=O)O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |